molecular formula C10H17N3 B13980039 3,5-Diisopropylpyridazin-4-amine

3,5-Diisopropylpyridazin-4-amine

Cat. No.: B13980039
M. Wt: 179.26 g/mol
InChI Key: BMWFPJWCBDVGNM-UHFFFAOYSA-N
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Description

3,5-Diisopropylpyridazin-4-amine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diisopropylpyridazin-4-amine typically involves the reaction of 3,5-dichloropyridazine with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Diisopropylpyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Diisopropylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl groups enhance its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3,5-di(propan-2-yl)pyridazin-4-amine

InChI

InChI=1S/C10H17N3/c1-6(2)8-5-12-13-10(7(3)4)9(8)11/h5-7H,1-4H3,(H2,11,12)

InChI Key

BMWFPJWCBDVGNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=NC(=C1N)C(C)C

Origin of Product

United States

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